The dopaminergic activity of benzazepines, as seen in substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, suggests that structural analogs may interact with central and peripheral dopamine receptors. These interactions were evidenced by effects on renal blood flow and rotational effects in rats with lesions in the substantia nigra, as well as stimulation of rat striatal adenylate cyclase1. Similarly, the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1,4-benzodiazepine and related compounds showed psychotropic properties, including taming and anticonvulsant effects in mice, which may indicate GABAergic or other neurotransmitter-related mechanisms2. The anti-inflammatory, analgesic, and antipyretic activities of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo-(3,2-b)(1,3)-benzoxazin-9-one and its metabolite 5-chlorosalicylic acid in rats suggest that related compounds could modulate inflammatory pathways and pain perception3. Lastly, the antilipidemic activity of 9-chloro-2,3-dihydro-5H-1,4-dioxepino[6,5-b]benzofuran, which is structurally related to clofibrate, indicates a potential for related compounds to influence lipid metabolism and lipolysis5.
The related compounds have shown a wide range of potential applications. For instance, the dopaminergic activity of benzazepines could be harnessed for the development of treatments for Parkinson's disease and other disorders involving dopaminergic systems1. The neurotropic and psychotropic properties of benzodiazepines suggest possible applications in the management of anxiety, seizures, and other neuropsychiatric conditions2. The anti-inflammatory and analgesic activities of benzoxazins could lead to new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects, such as reduced ulcerogenic potential3. The synthesis of key intermediates like 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, which is used in the production of tolvaptan, a vasopressin receptor antagonist, highlights the importance of these compounds in medicinal chemistry4. Lastly, the antilipidemic agents structurally related to clofibrate, such as 9-chloro-2,3-dihydro-5H-1,4-dioxepino[6,5-b]benzofuran, could be beneficial in the treatment of hyperlipidemia and associated cardiovascular diseases5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: